2-Deoxy-scyllo-inosamine (DOIA) is a key intermediate in the biosynthesis of 2-deoxystreptamine (DOS) [, ], a critical component of numerous clinically significant aminoglycoside antibiotics, including butirosin, neomycin, paromomycin, ribostamycin, and sagamicin [, , , ]. It is an aminocyclitol, a class of naturally occurring cyclic polyhydroxy compounds containing an amino group []. DOIA plays a vital role in the construction of the aminoglycoside structure, ultimately contributing to their antibiotic activity.
2-Deoxy-scyllo-inosamine is a significant compound in the biosynthesis of aminoglycoside antibiotics, which are crucial in treating various bacterial infections. This compound serves as an intermediate in the pathway leading to 2-deoxystreptamine, a central aglycon in many clinically important aminoglycosides. Understanding its synthesis, structure, and applications is vital for advancing antibiotic development.
2-Deoxy-scyllo-inosamine is primarily derived from 2-deoxy-scyllo-inosose, which is synthesized from D-glucose-6-phosphate through enzymatic reactions. The enzyme responsible for this transformation is known as 2-deoxy-scyllo-inosose synthase, found in various bacterial species, particularly those involved in the production of aminoglycoside antibiotics like Bacillus circulans and Micromonospora echinospora .
Chemically, 2-deoxy-scyllo-inosamine is classified as an amino sugar. Its structure features a six-membered ring with hydroxyl groups and an amino group, making it a derivative of scyllo-inosose. This classification is essential for understanding its reactivity and interactions in biological systems.
The synthesis of 2-deoxy-scyllo-inosamine can be achieved through several methods:
The enzymatic route typically involves:
The molecular formula of 2-deoxy-scyllo-inosamine is CHNO. It features:
The compound exhibits stereochemistry that influences its biological activity. The specific stereochemical configuration at the anomeric carbon is critical for its recognition by enzymes involved in antibiotic biosynthesis.
2-Deoxy-scyllo-inosamine participates in several biochemical reactions:
The reactivity of 2-deoxy-scyllo-inosamine is influenced by its functional groups, allowing it to participate in nucleophilic attacks and other reaction mechanisms typical of amino sugars .
The mechanism by which 2-deoxy-scyllo-inosamine contributes to antibiotic biosynthesis involves:
Studies indicate that specific enzymes such as aminotransferases act on 2-deoxy-scyllo-inosamine, modifying it to form key intermediates necessary for antibiotic efficacy .
Experimental data suggest that the melting point and solubility characteristics are critical for its application in pharmaceutical formulations .
2-Deoxy-scyllo-inosamine plays a crucial role in:
2-Deoxy-scyllo-inosamine (DOIA) is synthesized from 2-deoxy-scyllo-inosose (DOI) via a stereospecific transamination reaction. This reaction is catalyzed by PLP-dependent aminotransferases (e.g., NeoA in Streptomyces fradiae and BtrS in Bacillus circulans). The enzyme transfers the amino group from L-glutamate to the C-1 carbonyl group of DOI, forming DOIA with strict pro-S stereospecificity. This step is irreversible and serves as the gateway to 2-deoxystreptamine (2-DOS), the core aglycone of aminoglycoside antibiotics. Structural studies reveal that these aminotransferases belong to the aspartate aminotransferase superfamily and exhibit a conserved active-site architecture that enforces substrate specificity for DOI [5] [7].
DOIA occupies a critical branch point in aminoglycoside biosynthesis. In pathways like butirosin, neomycin, gentamicin, and tobramycin, DOIA undergoes further modifications:
Table 1: Key Enzymes in DOIA Biosynthesis and Modification
Enzyme | Function | Organism | Cofactor/Substrate |
---|---|---|---|
DOI Synthase | Converts Glc6P to DOI | B. circulans | NAD⁺, Co²⁺ |
Aminotransferase | Transaminates DOI to DOIA | S. fradiae (NeoA) | PLP, L-glutamate |
Dehydrogenase | Oxidizes DOIA to amino-DOI | B. circulans (BtrN) | SAM |
Glucose-6-phosphate (Glc6P) is the sole carbon source for DOIA biosynthesis. The carbocyclization of Glc6P to DOI is catalyzed by DOI synthase (e.g., BtrC in B. circulans), a member of the dehydroquinate synthase family. Metabolic engineering strategies in Bacillus subtilis maximize Glc6P availability by disrupting competing pathways:
Table 2: Metabolic Engineering for Enhanced DOI/DOIA Precursor Supply
Host Strain | Genetic Modifications | DOI Titer | Key Carbon Sources |
---|---|---|---|
B. subtilis BSDOI-2 | Δpgi + native btrC | 2.3 g/L | Glucose |
B. subtilis BSDOI-15 | Δpgi ΔpgcA + optimized tobC | 37.2 g/L | Glucose/Glycerol |
E. coli | Δpgi Δzwf Δpgm | 29.5 g/L | Glucose/Mannitol |
DOI synthase requires NAD⁺ as a cofactor to oxidize Glc6P at C4, triggering phosphate elimination and aldol cyclization. Key redox features include:
Table 3: Kinetic Parameters of DOI Synthase
Parameter | Value | Substrate | Significance |
---|---|---|---|
Km (Glc6P) | 9.0 × 10⁻⁴ M | D-Glucose-6-phosphate | Affinity for primary substrate |
Km (NAD⁺) | 1.7 × 10⁻⁴ M | NAD⁺ | Cofactor binding efficiency |
kcat | 7.3 × 10⁻² s⁻¹ | Glc6P | Turnover rate |
Metal Dependence | Co²⁺ essential | --- | Inhibited by Zn²⁺ |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7